3-Hydroxylinoleoylcarnitine
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Overview
Description
3-Hydroxylinoleoylcarnitine is an O-acylcarnitine compound with the chemical formula C25H45NO5 . It is a metabolite that plays a role in various biological processes. This compound is an ester formed from the combination of carnitine and 3-hydroxylinoleic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxylinoleoylcarnitine typically involves the esterification of carnitine with 3-hydroxylinoleic acid. The reaction conditions often include the use of a catalyst and an appropriate solvent to facilitate the esterification process .
Industrial Production Methods
the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxylinoleoylcarnitine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Hydroxylinoleoylcarnitine has several scientific research applications, including:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: It serves as a biomarker for certain metabolic disorders and is involved in fatty acid metabolism.
Medicine: It is studied for its potential role in diagnosing and understanding metabolic diseases.
Industry: It may be used in the production of dietary supplements and other health-related products .
Mechanism of Action
The mechanism of action of 3-Hydroxylinoleoylcarnitine involves its role in fatty acid metabolism. It acts as a carrier molecule, facilitating the transport of fatty acids into the mitochondria for β-oxidation. This process is crucial for energy production in cells .
Comparison with Similar Compounds
Similar Compounds
Carnitine: The parent compound of 3-Hydroxylinoleoylcarnitine, involved in fatty acid transport.
3-Hydroxybutyrylcarnitine: Another acylcarnitine involved in fatty acid metabolism.
O-linoleoylcarnitine: Similar in structure but lacks the hydroxyl group present in this compound
Uniqueness
This compound is unique due to the presence of the hydroxyl group, which may influence its reactivity and role in biological processes. This structural feature distinguishes it from other acylcarnitines and may confer specific metabolic functions .
Properties
CAS No. |
251981-04-1 |
---|---|
Molecular Formula |
C25H45NO5 |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
3-[(9Z,12Z)-3-hydroxyoctadeca-9,12-dienoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C25H45NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)19-25(30)31-23(20-24(28)29)21-26(2,3)4/h9-10,12-13,22-23,27H,5-8,11,14-21H2,1-4H3/b10-9-,13-12- |
InChI Key |
WQYXCASYXUFNSI-UTJQPWESSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Origin of Product |
United States |
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